2-(Pyridin-4-ylamino)acetic acid

説明

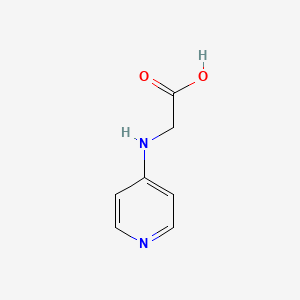

2-(Pyridin-4-ylamino)acetic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound, and features an amino group attached to the fourth position of the pyridine ring, with an acetic acid moiety linked to the amino group. This compound is known for its versatility in synthetic chemistry and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylamino)acetic acid typically involves the reaction of 4-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: 2-(Pyridin-4-ylamino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of diverse derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

科学的研究の応用

Chemical Applications

Building Block for Synthesis

- 2-(Pyridin-4-ylamino)acetic acid serves as a crucial building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its pyridine ring structure allows for diverse modifications, facilitating the creation of various derivatives that can exhibit unique properties and activities .

Synthetic Routes

- The synthesis typically involves the reaction of 4-aminopyridine with chloroacetic acid under basic conditions, utilizing nucleophilic substitution mechanisms to yield the desired product. This method can be optimized for industrial-scale production through continuous flow reactors and automated synthesis platforms.

Biological Applications

Enzyme Inhibition Studies

- The compound is significant in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It has been shown to interact with specific enzymes, such as collagen prolyl-4-hydroxylase, inhibiting their activity and thereby influencing collagen synthesis .

Potential Therapeutic Uses

- Research indicates that this compound may have therapeutic potential in developing drugs targeting specific biological pathways. Its mechanism of action involves binding to molecular targets like enzymes and receptors, modulating their activity to influence various biological processes .

Medical Applications

Drug Development

- The compound has been explored for its potential in treating conditions such as hyperlipidemia. A study evaluated novel derivatives of similar compounds for their antihyperlipidemic activity in rats, demonstrating significant effects on lipid levels when administered .

Targeting Diseases

- In addition to metabolic disorders, derivatives of this compound are being investigated for their efficacy against proliferative diseases such as cancer and inflammatory conditions. Their ability to inhibit cell cycle progression presents a promising avenue for therapeutic development .

Industrial Applications

Agrochemicals and Specialty Chemicals

- This compound finds utility in the production of agrochemicals and specialty chemicals. Its role as an intermediate in various chemical processes enhances its value in industrial applications, contributing to the development of products with specific functionalities .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(Pyridin-4-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .

類似化合物との比較

- 2-(Pyridin-3-ylamino)acetic acid

- 2-(Pyridin-2-ylamino)acetic acid

- 2-(Pyridin-4-yl)acetic acid

Comparison: Compared to its analogs, 2-(Pyridin-4-ylamino)acetic acid is unique due to the position of the amino group on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets.

生物活性

2-(Pyridin-4-ylamino)acetic acid, a compound characterized by its pyridine and amino functionalities, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an amino group and an acetic acid moiety, contributing to its solubility and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer therapy .

- Receptor Modulation : It has been suggested that this compound may modulate receptors involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

- Metabolic Pathway Interaction : The compound influences various metabolic pathways, affecting the production and utilization of key metabolites, which is essential for maintaining cellular energy balance.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression through CDK inhibition .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers associated with conditions such as rheumatoid arthritis. This effect is likely mediated through the modulation of pro-inflammatory cytokines .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This broad-spectrum activity suggests potential applications in treating infectious diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic development:

| Parameter | Value |

|---|---|

| Solubility | High in polar solvents |

| Bioavailability | Moderate |

| Metabolism | Primarily hepatic |

| Half-life | Approximately 3 hours |

The compound's high solubility enhances its absorption, while moderate bioavailability indicates potential challenges in achieving effective plasma concentrations for therapeutic efficacy.

Case Studies

- In Vivo Studies on Cancer Models : In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells .

- Anti-inflammatory Effects in Arthritis Models : Another study assessed the impact of this compound on arthritis-induced rats. Treatment led to decreased swelling and pain scores, alongside reduced levels of inflammatory cytokines in serum samples .

特性

IUPAC Name |

2-(pyridin-4-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQSSRNYNMKRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328773 | |

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50823-41-1 | |

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。